Comparative PfSUB1 Enzyme Inhibition Potency: PfSUB1-IN-1 (15 nM) vs. α-Ketoamide Inhibitor Compound 40 (10 nM)
PfSUB1-IN-1 (compound 4c) demonstrates comparable low nanomolar PfSUB1 inhibitory potency (IC50 = 15 nM) to the optimized α-ketoamide inhibitor compound 40 (IC50 = 10 nM) [1][2]. Although compound 40 is marginally more potent at the isolated enzyme level, PfSUB1-IN-1 maintains equivalent order-of-magnitude activity while offering a distinct boronic acid/boralactone chemotype and differentiated selectivity profile, providing researchers with a chemically orthogonal tool compound for target validation and mechanism-of-action studies [1].
| Evidence Dimension | PfSUB1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Compound 40 (Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2): 10 nM |
| Quantified Difference | 1.5-fold higher IC50 (still within low nanomolar range) |
| Conditions | Recombinant PfSUB1 enzyme activity assay |
Why This Matters
This comparison confirms that PfSUB1-IN-1 is a potent PfSUB1 inhibitor on par with the most optimized α-ketoamide inhibitors, while belonging to a distinct chemical series with differing selectivity and cellular properties.
- [1] Withers-Martinez C, Lidumniece E, Hackett F, et al. Peptidic Boronic Acid Plasmodium falciparum SUB1 Inhibitors with Improved Selectivity over Human Proteasome. J Med Chem. 2024;67(15):13033-13055. doi:10.1021/acs.jmedchem.4c01005 View Source
- [2] Legru A, Batista FA, et al. Insights from structure-activity relationships and the binding mode of peptidic α-ketoamide inhibitors of the malaria drug target subtilisin-like SUB1. Eur J Med Chem. 2024;269:116308. doi:10.1016/j.ejmech.2024.116308 View Source
